1H-Pyrrolo(1,2-c)imidazole-5-carboxamide, hexahydro-N,N-diethyl-1,3-dioxo-2-(3-(trifluoromethyl)phenyl)-
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Overview
Description
1H-Pyrrolo(1,2-c)imidazole-5-carboxamide, hexahydro-N,N-diethyl-1,3-dioxo-2-(3-(trifluoromethyl)phenyl)- is a complex organic compound that belongs to the class of nitrogen-containing heterocycles. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound includes a pyrrole ring fused with an imidazole ring, which is further substituted with various functional groups, making it a versatile scaffold for drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolo(1,2-c)imidazole-5-carboxamide, hexahydro-N,N-diethyl-1,3-dioxo-2-(3-(trifluoromethyl)phenyl)- can be achieved through several synthetic routes. One common method involves the cyclization of a pyrrole derivative with an imidazole precursor under acidic or basic conditions. The reaction typically requires the use of a strong acid or base as a catalyst and is carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of high-throughput screening and automated synthesis platforms can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrolo(1,2-c)imidazole-5-carboxamide, hexahydro-N,N-diethyl-1,3-dioxo-2-(3-(trifluoromethyl)phenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
1H-Pyrrolo(1,2-c)imidazole-5-carboxamide, hexahydro-N,N-diethyl-1,3-dioxo-2-(3-(trifluoromethyl)phenyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo(1,2-c)imidazole-5-carboxamide, hexahydro-N,N-diethyl-1,3-dioxo-2-(3-(trifluoromethyl)phenyl)- involves its interaction with specific molecular targets and pathways within the cell. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating cellular processes and exerting its biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine derivatives: These compounds share a similar pyrrole-imidazole scaffold and exhibit a wide range of biological activities, including antimicrobial and anticancer properties.
Imidazol[1,5-a]indole derivatives: These compounds also contain a fused imidazole ring and are known for their potential as kinase inhibitors and other therapeutic applications.
Uniqueness
1H-Pyrrolo(1,2-c)imidazole-5-carboxamide, hexahydro-N,N-diethyl-1,3-dioxo-2-(3-(trifluoromethyl)phenyl)- is unique due to its specific substitution pattern and the presence of a trifluoromethyl group, which can enhance its biological activity and stability. This makes it a valuable scaffold for drug discovery and development .
Properties
CAS No. |
90513-98-7 |
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Molecular Formula |
C18H20F3N3O3 |
Molecular Weight |
383.4 g/mol |
IUPAC Name |
N,N-diethyl-1,3-dioxo-2-[3-(trifluoromethyl)phenyl]-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-5-carboxamide |
InChI |
InChI=1S/C18H20F3N3O3/c1-3-22(4-2)15(25)13-8-9-14-16(26)23(17(27)24(13)14)12-7-5-6-11(10-12)18(19,20)21/h5-7,10,13-14H,3-4,8-9H2,1-2H3 |
InChI Key |
FBSQTKLDYXTHFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1CCC2N1C(=O)N(C2=O)C3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
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